N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
The compound N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide features a benzofuran core substituted at the 3-position with a benzodioxine-carboxamide moiety and at the 2-position with a 4-ethoxybenzoyl group. This structure combines aromatic, heterocyclic, and carboxamide functionalities, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6/c1-2-30-17-13-11-16(12-14-17)24(28)25-23(18-7-3-4-8-19(18)33-25)27-26(29)22-15-31-20-9-5-6-10-21(20)32-22/h3-14,22H,2,15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHIKLABPBPUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzofuran-Benzodioxine Derivatives
N-[2-(2,3-Dihydro-1,4-Benzodioxine-6-Carbonyl)-1-Benzofuran-3-yl]-3-Nitrobenzamide (CAS 886186-04-5)
- Structure : Shares the benzofuran-benzodioxine-carboxamide backbone but replaces the 4-ethoxybenzoyl group with a 3-nitrobenzamide substituent.
- Key Differences :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group is strongly electron-withdrawing, which may reduce electron density in the benzofuran ring compared to the ethoxy group (electron-donating). This could alter binding affinity to targets like acetylcholine receptors or kinases.
- Solubility : Nitro groups typically decrease solubility in polar solvents, whereas ethoxy groups may enhance lipophilicity without drastically affecting solubility .
N-[4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3-Thiazol-2-yl]-1-Benzofuran-2-Carboxamide
- Structure : Replaces the ethoxybenzoyl-benzofuran linkage with a thiazole ring connecting benzodioxine and benzofuran.
- Key Differences: Rigidity vs. Electronic Effects: Thiazole’s sulfur atom may engage in polar interactions distinct from the ethoxybenzoyl group’s ether oxygen .
Carboxamide Linkers in Benzodioxine Derivatives
2-(2-Chloropyridine-3-Sulfonamido)-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Benzamide
- Structure : Features a sulfonamide linker instead of carboxamide.
- Metabolic Stability: Sulfonamides are generally more resistant to enzymatic hydrolysis than carboxamides, which may increase plasma half-life .
N-[4-(2-Thienyl)-2-Pyrimidinyl]-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide
- Structure : Substitutes the ethoxybenzoyl-benzofuran group with a pyrimidine-thienyl moiety.
- Key Differences :
Functional Activity Insights from Related Compounds
VU0486846 (M1 PAM)
- Structure : (2R)-N-[(1S,2S)-2-Hydroxycyclohexyl]-4-[(4-pyrazol-1-ylphenyl)-methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide.
- Key Findings :
- Receptor Selectivity : Demonstrated efficacy as a muscarinic M1 receptor-positive allosteric modulator (PAM) in cognition models without agonist activity.
- Structural Implications : The hydroxycyclohexyl group and pyrazole-phenyl substitution likely contribute to receptor binding specificity, suggesting that analogous substitutions in the target compound could influence target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
